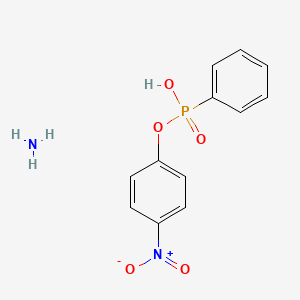

P-NitrophenylPhosphate,AmmoniumSalt

Description

Contextual Significance in Enzymology and Molecular Biology Research

The utility of p-Nitrophenyl Phosphate (B84403), Ammonium (B1175870) Salt, stems from the enzymatic reaction it undergoes. Phosphatases cleave the phosphate group from the p-nitrophenyl phosphate molecule, yielding p-nitrophenol and inorganic phosphate. wikipedia.orgontosight.ai The product, p-nitrophenol, exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance at a wavelength of 405 nm. wikipedia.orgneb.comsigmaaldrich.com This colorimetric change allows for the direct and continuous spectrophotometric measurement of enzyme kinetics. neb.com

This simple yet effective assay is widely employed to determine the activity of various types of phosphatases, including alkaline phosphatases (APs), acid phosphatases (ACPs), protein tyrosine phosphatases (PTPs), and serine/threonine phosphatases. sigmaaldrich.comneb.com The ability to accurately measure the activity of these enzymes is fundamental to understanding their function in signal transduction, cellular regulation, and metabolism. ontosight.ai Consequently, pNPP serves as an indispensable tool in enzymology and molecular biology for studying enzyme characteristics, kinetics, and inhibition. ontosight.aiontosight.ai

Historical Evolution and Contemporary Utility in Academic Studies

The use of p-nitrophenyl phosphate as a substrate for measuring alkaline phosphatase activity dates back to the mid-20th century. Bessey, Lowry, and Brock developed a simple method in 1946 utilizing the rapid hydrolysis of pNPP for determining alkaline phosphatase levels in small serum samples. researchgate.net This foundational work laid the groundwork for its widespread adoption in clinical diagnostics and biochemical research.

In contemporary academic studies, p-Nitrophenyl Phosphate, Ammonium Salt, continues to be a preferred substrate due to its high sensitivity, cost-effectiveness, and the ability to perform assays over a broad range of substrate concentrations. wikipedia.orgsigmaaldrich.com It is frequently used in Enzyme-Linked Immunosorbent Assays (ELISA), where alkaline phosphatase is a common reporter enzyme. sigmaaldrich.comsigmaaldrich.comulab360.com Research applications extend to investigating the catalytic mechanisms of phosphatases, as demonstrated in studies on the alkaline phosphatase superfamily which explore the role of metal ions in catalysis. nih.gov Furthermore, its utility has been explored in various biological systems, including the study of phosphatase activity in fowl plasma and human red blood cells. researchgate.netnih.gov Despite being a small molecule that may not fully replicate physiological conditions, its reliability and the simplicity of the assay ensure its continued and significant role in scientific investigation. wikipedia.org

Detailed Research Findings

The hydrolysis of p-Nitrophenyl Phosphate is influenced by several factors, including pH, temperature, and the presence of certain ions. For instance, studies on calf intestinal alkaline phosphatase showed that the optimal pH for activity varied with the buffer used, being pH 11 in Tris-HCl and pH 9.5 in glycine-NaOH buffer. science.gov The presence of ammonium salts, such as ammonium sulfate (B86663), which is often used in protein purification, can also affect the hydrolysis of p-nitrophenyl esters and must be accounted for in enzyme activity assays. nih.gov Research on human red blood cells has indicated that the cell membrane can be the rate-limiting step for pNPP hydrolysis by intracellular phosphatases. nih.gov

The kinetic parameters of the enzymatic reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. For protein phosphatases, the apparent Km values for pNPP typically fall within the range of 0.5 to 10 mM. neb.com The molar extinction coefficient of the resulting p-nitrophenol is a key value for calculating enzyme activity, generally cited as 1.8 x 10^4 M-1 cm-1 at 405 nm. neb.comsjsu.edu

Interactive Data Tables

Below are tables summarizing the key properties of p-Nitrophenyl Phosphate and its related compounds.

Table 1: Chemical Properties of p-Nitrophenyl Phosphate, Ammonium Salt

| Property | Value |

| IUPAC Name | azane;(4-nitrophenoxy)-phenylphosphinic acid |

| Molecular Formula | C6H6N2O6P·2NH3 ontosight.ai |

| CAS Number | 57885-61-7 |

Properties

CAS No. |

57885-61-7 |

|---|---|

Molecular Formula |

C12H13N2O5P |

Molecular Weight |

296.22 g/mol |

IUPAC Name |

azane;(4-nitrophenoxy)-phenylphosphinic acid |

InChI |

InChI=1S/C12H10NO5P.H3N/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12;/h1-9H,(H,16,17);1H3 |

InChI Key |

BQPOMWNHUBXDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-].N |

Origin of Product |

United States |

Enzymatic Hydrolysis Mechanisms and Kinetics

Substrate Specificity Across Diverse Phosphatase Classes

The ability of an enzyme to selectively bind to and transform a specific substrate is a fundamental aspect of its function. While pNPP is considered a non-specific substrate, its hydrolysis by different phosphatase classes reveals varying degrees of efficiency and affinity, highlighting the distinct characteristics of their active sites. neb.comyakhak.org

Alkaline phosphatases (APs) are a group of enzymes that exhibit optimal activity at alkaline pH. wikipedia.orgsigmaaldrich.com They are typically homodimeric metalloenzymes containing zinc and magnesium ions essential for their catalytic function. wikipedia.orgnih.gov APs demonstrate broad substrate specificity, hydrolyzing a variety of phosphate (B84403) monoesters. sigmaaldrich.comnih.gov

Mammalian alkaline phosphatases, while sharing a conserved catalytic mechanism with their bacterial counterparts, generally exhibit higher specific activity and K_m values, indicating a lower substrate affinity. wikipedia.org Purified osseous plate tissue-nonspecific alkaline phosphatase (TNAP), for instance, can hydrolyze a range of substrates including ATP, ADP, AMP, inorganic pyrophosphate (PP_i), and various sugar phosphates, in addition to pNPP. nih.gov However, ATP, bis-(p-nitrophenyl)-phosphate, and PP_i are among the less efficiently hydrolyzed substrates. nih.gov The substrate specificity of APs is influenced by factors such as the concentration of divalent metal ions like Mg²⁺. nih.gov For example, the hydrolysis of ATP and inorganic pyrophosphate by human neutrophil alkaline phosphatase is highly dependent on the Mg²⁺ concentration, a dependency not observed to the same extent with pNPP. nih.gov

The table below summarizes the kinetic parameters for the hydrolysis of pNPP by alkaline phosphatase under different conditions.

| Enzyme Source | Buffer | pH | K_m (mM) | V_max | Reference |

| Calf Intestinal | Tris-HCl | 11 | - | - | |

| Calf Intestinal | Glycine-NaOH | 9.5 | - | - | |

| E. coli | - | 10.6 | 3.33 x 10⁻⁴ M | 4.28 x 10⁻⁷ M/s | ukessays.com |

K_m (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max (maximum reaction rate). A lower K_m suggests a higher affinity of the enzyme for the substrate.

Acid phosphatases (ACPs) are enzymes that function optimally under acidic conditions (pH < 7) and are typically found in lysosomes. wikipedia.org Like alkaline phosphatases, they catalyze the hydrolysis of phosphate monoesters. wikipedia.org Different forms of acid phosphatases exist in various organs, and they can be classified as phosphomonoesterases. wikipedia.org

Studies on wheat germ and sweet potato acid phosphatases demonstrate their ability to hydrolyze pNPP, with optimal pH values around 5.0 and between 5.0 and 6.0, respectively. scirp.org Purple acid phosphatases (PAPs), a type of metalloenzyme containing a binuclear metal center, also hydrolyze phosphate esters under acidic conditions. ebi.ac.uk The substrate specificity of acid phosphatases can be influenced by the structure of the substrate itself.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that specifically remove phosphate groups from tyrosine residues on proteins, playing a crucial role in cellular signal transduction. tandfonline.comwikipedia.org While their primary substrates are phosphoproteins, PTPs can also hydrolyze small molecule substrates like pNPP. nih.govnih.gov In fact, pNPP is a commonly used substrate for in vitro PTP assays. nih.gov

The catalytic domain of PTPs contains a highly conserved signature motif, C(X)5R, which is essential for their activity. wikipedia.org The substrate specificity of PTPs is determined by the amino acid sequence surrounding the phosphotyrosine residue. nih.govnih.govpnas.org For instance, PTP1B shows a modest preference for acidic residues on both sides of the phosphotyrosine, whereas SHP-1 and SHP-2 have a stronger preference for acidic and aromatic hydrophobic amino acids. nih.gov Despite their specificity for phosphopeptides, the use of pNPP has been a reliable method for measuring the general activity of PTPs. nih.gov

The table below presents kinetic data for the hydrolysis of pNPP by different PTPs.

| PTP | pH | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Stp1 | 6.0 | - | - | 2.6 x 10⁴ | nih.gov |

| Yersinia PTPase | - | - | - | - | nih.gov |

| PTP1B | 6.0 | 100 µM (pNPP) | - | - | nih.gov |

| Yop51*Δ162 | 6.0 | 300 µM (pNPP) | - | - | nih.gov |

k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second. k_cat/K_m is a measure of the enzyme's catalytic efficiency.

The broader superfamily of phosphohydrolases includes enzymes with diverse structures and substrate preferences. nih.gov Alkaline phosphatases, for instance, are part of a large superfamily that includes nucleotide pyrophosphatase/phosphodiesterases, with some overlapping catalytic properties and substrate specificities. nih.gov There is also structural similarity between alkaline phosphatases and arylsulfatases, suggesting a common evolutionary origin. wikipedia.org The hydrolysis of phosphate esters can also be catalyzed by enzymes like purple acid phosphatases, which contain a binuclear metal center. ebi.ac.uk

Detailed Catalytic Mechanisms and Reaction Pathways

The hydrolysis of p-Nitrophenyl phosphate by phosphatases generally proceeds through a two-step mechanism involving the formation of a covalent phosphoenzyme intermediate. acs.orguwec.edu The first step is the nucleophilic attack of an active site residue on the phosphorus atom of pNPP, leading to the release of p-nitrophenol. acs.orgebi.ac.uk In the second step, the phosphoenzyme intermediate is hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate. acs.orgebi.ac.uk

In alkaline phosphatase, the nucleophile is a serine residue (Ser102 in E. coli AP). uwec.eduebi.ac.uk The reaction is facilitated by metal ions in the active site. ebi.ac.uk A metal-activated water molecule deprotonates the serine, which then attacks the phosphate group of the substrate. ebi.ac.uk

Acid phosphatases employ a similar two-step mechanism, but the nucleophile can be a histidine residue. nih.govacs.org The catalytic cycle of histidine acid phosphatases has been studied in detail, revealing a mechanism that is robust in acidic environments. acs.org

Protein tyrosine phosphatases utilize a cysteine residue within their conserved active site motif as the nucleophile. tandfonline.comnih.govebi.ac.uk The mechanism involves the formation of a thiol-phosphate intermediate. nih.gov General acid-base catalysis, involving conserved aspartate and glutamate (B1630785) residues, is also crucial for the catalytic activity of PTPs. nih.govpnas.org

The transition state of the phosphoryl transfer reaction catalyzed by phosphatases is typically a trigonal bipyramidal species. acs.orgthieme-connect.de The enzyme active site is exquisitely organized to stabilize this high-energy intermediate, thereby accelerating the rate of reaction. nih.gov

For protein tyrosine phosphatases, the transition states for both the formation and hydrolysis of the phosphoenzyme intermediate are dissociative in nature. tandfonline.com A key strategy for transition state stabilization in PTPs is the neutralization of the developing negative charge on the leaving group. tandfonline.com

The hydrolysis of phosphate monoester monoanions, such as pNPP, is believed to proceed through a pre-equilibrium proton transfer from the phosphoryl group to the ester oxygen, followed by rate-limiting P-O bond fission. nih.gov The nature of the transition state can vary depending on the leaving group. For example, the transition state for the hydrolysis of m-nitrobenzyl phosphate shows less P-O bond fission compared to that of p-nitrophenyl phosphate, which has a better leaving group. nih.gov

Role of Active Site Residues and Conformational Dynamics

The catalytic efficiency of enzymes in hydrolyzing p-Nitrophenyl Phosphate is intricately linked to the specific amino acid residues within their active sites and the dynamic conformational changes the enzyme undergoes during the catalytic cycle.

In enzymes like E. coli alkaline phosphatase (ECAP), the active site contains crucial metal binding sites. Typically, two Zinc (Zn²⁺) ions and one Magnesium (Mg²⁺) ion are essential for catalytic activity. researchgate.net The Zn²⁺ ions are directly involved in the catalytic mechanism and maintaining the structural integrity of the active site, while the Mg²⁺ ion plays a regulatory role. researchgate.net Studies involving mutations of specific residues have highlighted their importance. For instance, the replacement of Arginine-166 in ECAP with Alanine (R166A) or Serine (R166S) resulted in mutant enzymes with a significantly lower rate of pNPP hydrolysis, approximately half that of the wild-type enzyme. researchgate.net This demonstrates the critical role of Arginine-166 in the catalytic process.

Bond Cleavage Analysis (P-O vs. C-O)

The hydrolysis of phosphate monoesters like pNPP can theoretically proceed via cleavage of either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. Computational studies have been instrumental in analyzing the factors that favor one pathway over the other.

The choice between P-O and C-O bond cleavage is influenced by the protonation state of the phosphate group and the nature of the organic substituent. nih.gov

P-O Cleavage: This pathway is generally favored when the bridging oxygen of the dianion form (R-O-PO₃²⁻) is protonated. nih.gov In enzymatic reactions, such as those catalyzed by alkaline phosphatase, the mechanism typically involves a nucleophilic attack on the phosphorus atom, leading to the formation of a phospho-enzyme intermediate and subsequent P-O bond cleavage. nih.gov

C-O Cleavage: This pathway is favored when the bridging oxygen is protonated while the non-bridging oxygens are also protonated. nih.gov Alkyl groups that can form stable carbocations are more prone to C-O bond cleavage. nih.gov

Theoretical comparisons between the hydrolysis of p-nitrophenyl phosphate and p-nitrophenyl sulfate (B86663) have shown that despite the structural similarities, the reaction pathways and solvation effects are quite different, suggesting that enzymes catalyzing these reactions require distinct active site preorganizations. acs.org Kinetic isotope effect (KIE) studies on pNPP hydrolysis in alkaline phosphatase have been used to probe the transition state of the reaction. These studies indicate that the extent of P-O bond cleavage at the transition state can vary significantly depending on the substrate and the specific enzyme. nih.gov

Kinetic Characterization and Parameter Determination

The hydrolysis of pNPP is widely used to determine the kinetic parameters of phosphatases. wikipedia.orgneb.com These assays are simple and allow for the determination of enzyme activity over a broad range of substrate concentrations. wikipedia.org

Michaelis-Menten Kinetics and Turnover Rates (kcat)

For many phosphatases, the hydrolysis of pNPP follows Michaelis-Menten kinetics. oup.com This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The turnover number (kcat), also known as the catalytic constant, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

The kinetic parameters for pNPP hydrolysis are highly dependent on experimental conditions such as pH, temperature, and buffer composition. nih.gov For example, calf intestinal alkaline phosphatase (CIAP) exhibits different kinetic values in Tris-HCl and glycine-NaOH buffers. nih.gov A lower Km value indicates a stronger affinity between the enzyme and the substrate, while a higher Km value reflects a weaker affinity.

Below is a table summarizing kinetic parameters for the hydrolysis of pNPP by different enzymes under various conditions.

| Enzyme | Buffer | pH | Temperature (°C) | Km (M) | Vmax (µmoles min⁻¹ unit⁻¹) | kcat (s⁻¹) | Reference |

| Calf Intestinal Alkaline Phosphatase | 50 mM Tris-HCl | 11.0 | 37 | 7.6 x 10⁻⁴ | 3.12 | 82.98 | nih.gov |

| Calf Intestinal Alkaline Phosphatase | 100 mM Glycine-NaOH | 9.5 | 37 | 4.0 x 10⁻⁴ | 1.6 | 42.55 | nih.gov |

| Alkaline Phosphatase (generic) | Not Specified | Not Specified | Not Specified | 3.33 x 10⁻⁴ | 4.28 x 10⁻⁷ M/sec | Not Specified | ukessays.com |

This table is interactive. You can sort and filter the data.

Studies have also shown that alkaline phosphatase can be considered a "perfect enzyme," where the rate of catalysis (kcat/Km) is close to the diffusion-controlled limit. However, reports indicate that only about 0.1-1% of the diffusional encounters between the enzyme and pNPP are productive. nih.gov

Cooperative Kinetics and Allosteric Modulation Studies

While many enzymes follow simple Michaelis-Menten kinetics, some exhibit more complex behavior, such as cooperativity and allosteric modulation. Allosteric regulation involves the binding of a modulator molecule at a site other than the active site (an allosteric site), which induces a conformational change that alters the enzyme's activity. wikipedia.org

An example of cooperative kinetics is observed in the p-nitrophenylphosphate phosphatase from the halophilic archaeon Halobacterium salinarum. oup.com In this system, the kinetic behavior is regulated by the ratio of manganese ions (Mn²⁺) to sodium (Na⁺) or potassium (K⁺) ions. At high salt concentrations and low Mn²⁺ concentrations, the enzyme follows Michaelis-Menten kinetics. However, as the Mn²⁺ concentration increases and the salt concentration decreases, the kinetics shift to show cooperative behavior, as indicated by an increase in the Hill coefficient. oup.com This suggests a substrate-induced enzyme isomerization model, where the enzyme can exist in different isomeric forms with varying affinities for the substrate. oup.com

Allosteric modulation has also been studied in p-nitrophenylphosphatase from rat erythrocytes. Investigations into the kinetic properties of this enzyme from rats on different diets revealed allosteric changes, indicating that factors beyond the active site can regulate its function. researchgate.netnih.gov This type of regulation is a crucial biological control mechanism, allowing cells to adjust enzyme activity in response to metabolic signals. wikipedia.org

Methodological Advancements and Optimization in Enzymatic Assays

Development and Refinement of Spectrophotometric Assays

Spectrophotometric assays utilizing pNPP are valued for their simplicity, low cost, and the ability to continuously monitor phosphatase activity in real-time. nih.govneb.com The core of the assay involves the enzymatic cleavage of the phosphate (B84403) group from pNPP by a phosphatase (e.g., alkaline phosphatase, acid phosphatase, or protein tyrosine phosphatase). bioassaysys.comsigmaaldrich.com The resulting product, p-nitrophenol, is then quantified by measuring its absorbance, typically at a wavelength of 405 nm. bioassaysys.comneb.com

The development process for a robust pNPP-based assay follows a structured workflow that includes optimizing assay reagents and conditions, followed by miniaturization and automation, and concluding with a quantitative validation of the assay's performance and signal consistency. nih.gov This ensures the assay is not only accurate but also suitable for its intended application, whether for basic research or large-scale screening campaigns.

The efficiency of an enzymatic reaction is critically dependent on environmental conditions. Therefore, a crucial step in refining pNPP assays is the optimization of parameters such as pH, buffer composition, and temperature to ensure maximal and reliable enzyme activity.

pH and Buffer: The optimal pH for phosphatase activity varies significantly depending on the enzyme class. Acid phosphatases, for instance, function best in acidic environments, with optimal pH values often around 5.5 to 6.0. researchgate.netsciencellonline.com Conversely, alkaline phosphatases exhibit maximal activity in alkaline conditions, typically with a pH optimum around 9.8. researchgate.netsigmaaldrich.com Neutral phosphatases, such as many protein tyrosine phosphatases, perform best at a physiological pH of approximately 7.2. sigmaaldrich.comsciencellonline.com The choice of buffer is equally important to maintain the desired pH throughout the reaction. Common buffers include sodium acetate (B1210297) for acidic conditions, Tris-HCl or Diethanolamine (DEA) for alkaline conditions, and HEPES for physiological pH. nih.govresearchgate.netresearchgate.net

Temperature: Enzyme activity is also highly sensitive to temperature. For many standard assays, a temperature of 37°C is used to approximate physiological conditions. nih.govsigmaaldrich.com However, the optimal temperature can vary. For example, some phosphatases may show optimal activity between 25°C and 50°C, while others, like those from thermophilic organisms, can function at much higher temperatures. researchgate.net Conversely, psychrophilic or cold-adapted enzymes show high efficiency at low temperatures. researchgate.net

The interplay between these parameters is complex. Studies have shown that the optimal pH can shift depending on the substrate concentration, highlighting the need for comprehensive optimization. nih.gov The following table summarizes typical optimal conditions for different phosphatase types using the pNPP assay.

| Enzyme Type | Optimal pH | Common Buffer(s) | Optimal Temperature (°C) | Source(s) |

| Acid Phosphatase | 5.5 - 6.0 | Sodium Acetate, MES | 45 | researchgate.netsciencellonline.com |

| Alkaline Phosphatase (Bovine) | 9.8 - 10.4 | Diethanolamine (DEA), Glycine-NaOH | 37 | researchgate.netsigmaaldrich.comresearchgate.net |

| Neutral/Protein Phosphatase | ~7.2 | Tris-HCl, HEPES | 30 - 37 | nih.govsigmaaldrich.com |

To accurately quantify the enzymatic activity, a standard curve is essential. This is generated using the product of the reaction, p-nitrophenol (pNP). researchgate.netnih.gov A series of solutions with known concentrations of pNP are prepared, and their absorbance is measured at the same wavelength used for the assay (typically 405 nm or 420 nm). researchgate.netresearchgate.net

The process involves:

Preparation of Standards: A stock solution of pNP is serially diluted to create a range of concentrations (e.g., 0 to 100 µM). researchgate.net

Measurement: The absorbance of each standard is measured. To ensure the yellow color of the p-nitrophenolate ion is fully developed, the reaction is often stopped with a strong base like NaOH or the measurements are taken in an alkaline buffer. researchgate.netresearchgate.net

Plotting and Validation: The absorbance values are plotted against their corresponding pNP concentrations. nih.gov A valid standard curve should demonstrate strong linearity, typically indicated by a high coefficient of determination (R²). researchgate.net This curve provides a regression equation that allows the conversion of absorbance readings from the enzymatic reaction into the amount of product formed, which is a direct measure of enzyme activity. researchgate.netnih.gov

High-Throughput Screening (HTS) Adaptations for Compound Library Analysis

The simplicity and robustness of the pNPP colorimetric assay make it exceptionally well-suited for high-throughput screening (HTS). nih.govassaygenie.com HTS is a critical process in drug discovery that involves testing vast libraries of chemical compounds to identify potential enzyme inhibitors or activators. nih.gov The pNPP assay's "mix-and-measure" format, which does not require complex wash or transfer steps, is a significant advantage for this application. bioassaysys.comassaygenie.com

The primary goal in adapting the pNPP assay for HTS is to increase throughput and reduce costs without sacrificing data quality. nih.gov This involves screening up to tens of thousands of compounds per day, a feat made possible through miniaturization and automation. nih.gov

Miniaturization is the process of scaling down the assay volume, which offers the dual benefits of conserving valuable reagents and enabling higher-density plate formats. nih.gov Assays traditionally performed in 1 ml cuvettes are adapted to 96-well, 384-well, or even 1536-well microplates. nih.govnih.gov This transition significantly increases the number of assays that can be run simultaneously.

Automation is employed to standardize operations, ensuring consistency and enabling the high speeds required for HTS. nih.gov This involves using:

Liquid Handling Robots: Automated systems for dispensing enzymes, substrates, and library compounds with high precision into microplates. strateos.com

Automated Incubators: To maintain consistent temperature control during the reaction.

Multichannel Spectrophotometers (Plate Readers): These instruments can read the absorbance of all wells of a microplate (e.g., 96 or 384 wells) simultaneously, drastically reducing the time required for data acquisition. nih.govresearchgate.net

These automated protocols allow for the rapid screening of entire compound libraries to identify "hits"—compounds that modulate the enzyme's activity—which can then be selected for further, more detailed analysis. nih.gov

Advanced Detection and Quantification Techniques

While the standard colorimetric pNPP assay is widely used, research has also focused on advanced techniques to improve detection limits and overcome potential interferences. These advancements aim to enhance the sensitivity and robustness of phosphatase activity measurements.

Advanced Spectrophotometric Methods: The standard method involves stopping the reaction after a fixed time (endpoint assay) and measuring the final absorbance. sigmaaldrich.com A more advanced approach is a continuous kinetic assay, where the absorbance is measured repeatedly over time. nih.gov This method allows for the calculation of the initial reaction velocity (V₀), which provides a more accurate measure of enzyme activity and can help identify potential assay artifacts or interfering compounds. nih.gov Comparing kinetic data from different enzyme concentrations allows for precise determination of activity and detection limits. bioassaysys.comsigmaaldrich.com

Fluorometric Approaches: For even greater sensitivity, fluorometric assays are often employed. While pNPP itself is not a fluorescent molecule, its enzymatic product, p-nitrophenol, has been shown to act as a quencher in certain advanced assay formats. nih.govresearchgate.net One innovative method to miniaturize absorbance assays uses the intrinsic fluorescence of white microplates. The colored pNP product quenches this background fluorescence by absorbing either the excitation or emission light. nih.gov This allows an absorbance-based assay to be read on a more sensitive fluorometric plate reader, which is particularly advantageous in low-volume formats where traditional absorbance signals are weak. nih.gov However, for direct fluorescence detection, other dedicated fluorogenic substrates, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), are more commonly used as they provide a much stronger and more direct fluorescent signal upon enzymatic cleavage. nih.gov

Electrochemical and Biosensor Development in Research

The detection of phosphate, a product of the enzymatic hydrolysis of p-Nitrophenyl phosphate (p-NPP), has been a significant area of research, leading to the development of advanced electrochemical biosensors. These sensors offer promising alternatives to traditional spectrophotometric methods, providing high sensitivity, real-time monitoring, and portability. researchgate.net

The fundamental principle behind these biosensors involves the enzymatic reaction of a phosphatase with a substrate, where the product of this reaction is an electroactive species that can be measured. nih.gov For instance, alkaline phosphatase (ALP) catalyzes the hydrolysis of a substrate, and the presence of inhibitors, such as phosphate ions, reduces this enzymatic activity. This change in activity results in a lower production of the electroactive product, which is then detected by the biosensor. nih.gov

Advancements in Biosensor Construction and Performance

Recent research has focused on the innovative construction of these biosensors to enhance their performance. One notable development involves the use of well-aligned Pt/Au alloy nanowire arrays as a substrate for the construction of phosphate biosensors. researchgate.net In this design, pyruvate (B1213749) oxidase is immobilized on the nanowire surface along with its necessary co-factors. researchgate.net The morphology, composition, and structure of these nanowires are carefully characterized to optimize the biosensor's electrochemical behavior. researchgate.net

The performance of these biosensors is evaluated based on several key parameters, including sensitivity, linear range, selectivity, and stability. For example, a biosensor constructed with Pt/Au alloy nanowires has demonstrated a high sensitivity of 50.5 μA·cm−2·mM−1 and a broad linear range for phosphate detection between 248 and 1456 μM. researchgate.net Such biosensors also exhibit good selectivity and stability, making them potentially valuable for various applications in phosphate detection. researchgate.net

Another approach involves the encapsulation of alkaline phosphatase in acrylamide (B121943) hydrogels on screen-printed electrodes to create disposable electrochemical biosensors. nih.gov The working principle is based on the detection of hydroquinone (B1673460), an electroactive species produced from the hydrolysis of hydroquinone diphosphate (B83284) by ALP. nih.gov The presence of phosphate ions, which act as a competitive inhibitor for ALP, leads to a decrease in the production of hydroquinone. nih.gov This type of biosensor has been optimized to quantify phosphate in aqueous samples, showing a wide linear response in the range of 0–5.0 mM. nih.gov The detection limit and sensitivity of such devices make them suitable for analyzing phosphate levels in environmental or biological samples. nih.gov

Research Findings in Biosensor Development

The development of these biosensors has yielded significant findings that are paving the way for more efficient and effective enzymatic assays. The following table summarizes key findings from recent research in electrochemical and biosensor development for phosphate detection.

| Biosensor Design | Enzyme/Substrate System | Principle of Detection | Linear Range | Limit of Detection (LOD) | Key Findings |

| Pt/Au Alloy Nanowire Array | Pyruvate Oxidase | Amperometric detection of enzymatic reaction product. | 248 - 1456 µM | Not Specified | High sensitivity (50.5 µA·cm−2·mM−1) and good selectivity and stability. researchgate.net |

| Acrylamide Hydrogel on Screen-Printed Electrode | Alkaline Phosphatase / Hydroquinone Diphosphate | Electrochemical detection of hydroquinone, the product of enzymatic hydrolysis. The presence of phosphate inhibits the reaction. | 0 - 5.0 mM | 500 µM | Provides a portable platform for phosphate detection with a short analysis time. nih.gov |

These advancements highlight the move towards creating robust, sensitive, and portable biosensing platforms. While traditional p-NPP assays are reliable for measuring phosphatase activity in a laboratory setting, electrochemical biosensors offer the potential for in-field and real-time analysis, expanding the applications of enzyme-based detection methods. researchgate.net

Research on Enzyme Modulators: Inhibition and Activation Studies

Characterization and Mechanism of Phosphatase Inhibition

The simplicity and reliability of the pNPP assay make it ideal for identifying and characterizing phosphatase inhibitors. nih.gov By introducing a potential inhibitor into the reaction mixture containing the phosphatase and pNPP, researchers can observe a decrease in the rate of p-nitrophenol production, signifying inhibition. This method has been instrumental in studying a variety of inhibitors. For instance, the inhibitory effects of okadaic acid on type 2A and type 1 protein phosphatases have been effectively demonstrated using pNPP as the substrate. nih.gov Similarly, compounds like sodium orthovanadate, a known protein tyrosine phosphatase inhibitor, and sodium fluoride, a serine/threonine phosphatase inhibitor, are often characterized using this assay. nih.gov

A key aspect of inhibitor characterization is determining its mechanism of action. Kinetic studies, facilitated by the pNPP assay, allow for the differentiation between various inhibition models by measuring reaction rates at multiple substrate and inhibitor concentrations.

Competitive Inhibition: In this model, the inhibitor binds to the active site of the enzyme, directly competing with the substrate (pNPP). This increases the apparent Michaelis constant (Km) of the enzyme for its substrate, but the maximum velocity (Vmax) remains unchanged at saturating substrate concentrations. A classic example is the competitive inhibition of alkaline phosphatase by inorganic phosphate (B84403) (Pi) and p-nitrophenol, the very products of the pNPP hydrolysis reaction. chegg.com Studies have also identified molybdate, arsenate, and arsenite as competitive inhibitors of alkaline phosphatase using pNPP. nih.gov The analysis, often visualized using a Lineweaver-Burk plot, clearly shows an altered Km but a constant Vmax in the presence of a competitive inhibitor like sodium phosphate. chegg.commystudies.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax is lowered, but the Km remains unchanged.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. In studies of alkaline phosphatase from Hymenolepis diminuta, levamisole (B84282) was identified as an uncompetitive inhibitor when pNPP was used as the substrate. nih.gov This mode of inhibition results in a decrease in both Vmax and Km.

Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. Clorsulon, for example, was found to be a mixed inhibitor of alkaline phosphatase in studies utilizing pNPP. nih.gov

Table 1: Examples of Phosphatase Inhibitors and their Mechanisms Determined using pNPP Assay

| Inhibitor | Enzyme | Inhibition Model | Reference |

|---|---|---|---|

| Sodium Phosphate | Alkaline Phosphatase | Competitive | chegg.commystudies.com |

| Molybdate | Alkaline Phosphatase | Competitive | nih.gov |

| Arsenate | Alkaline Phosphatase | Competitive | nih.gov |

| Levamisole | Alkaline Phosphatase | Uncompetitive | nih.gov |

| Clorsulon | Alkaline Phosphatase | Mixed | nih.gov |

| Okadaic Acid | Protein Phosphatase 2A | Tight-binding | nih.gov |

| L-Phenylalanine | Placental Alkaline Phosphatase | Organ-specific | nih.gov |

Unlike reversible inhibitors, which bind and dissociate from the enzyme, irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. The pNPP assay can be used to study the kinetics of this inactivation by monitoring the time-dependent loss of enzyme activity in the presence of the irreversible inhibitor.

Analysis of Enzyme Activation and Stimulatory Effects

While less common than inhibition, enzyme activation is another important area of study. The pNPP assay is equally applicable here, where an increase in the rate of p-nitrophenol formation in the presence of a test compound would indicate enzyme activation. This allows for the screening and characterization of compounds that enhance phosphatase activity.

Structure-Activity Relationship (SAR) Studies of Modulating Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme modulators. These studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features contribute to their biological activity. The high-throughput and quantitative nature of the pNPP assay makes it an invaluable tool for SAR studies. bioassaysys.comassaygenie.com Researchers can rapidly screen libraries of compounds and generate the dose-response curves needed to determine key parameters like the half-maximal inhibitory concentration (IC50). nih.gov This data guides the rational design of more effective inhibitors. For instance, SAR studies on allosteric inhibitors of the EYA2 tyrosine phosphatase, which is implicated in cancer, have been conducted to improve their potency, with the pNPP assay or similar methods being central to quantifying the inhibitory effects of the synthesized analogues. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For p-Nitrophenyl Phosphate (B84403), docking studies help to identify the key interactions within an enzyme's active site that are crucial for substrate recognition and binding.

Detailed structural analysis of human dual-specificity phosphatase 22 (DUSP22) in complex with pNPP reveals the molecular basis for its binding. The substrate is securely held within the enzyme's active site through a series of specific hydrogen bonds. nih.gov The phosphate group of pNPP forms critical interactions with the backbone amide nitrogen atoms of the phosphate-binding loop, a conserved motif in protein tyrosine phosphatases (PTPs). nih.govnih.gov Furthermore, the phosphate oxygen atoms establish additional hydrogen bonds with key amino acid residues. nih.gov

A crystal structure of a DUSP22 mutant complexed with pNPP identified several key interactions responsible for holding the substrate in place. nih.gov

| Interacting Atom/Group in DUSP22 | Interacting Atom in pNPP | Distance (Å) |

| Ser88 Side-Chain Oγ Atom | Phosphate O Atom | 2.5 |

| Arg94 NE Atom | Phosphate O Atom | 3.0 |

| Arg94 NH2 Atom | Phosphate O Atom | 2.9 |

This table presents data on the hydrogen-bonding interactions between the DUSP22 active site and the pNPP substrate. nih.gov

These computational and structural studies illuminate how the enzyme's active site is precisely arranged to accommodate the pNPP substrate, positioning it for catalysis. The conserved arginine residue within the PTP signature motif not only facilitates initial binding but also plays a role in stabilizing the reaction intermediate. nih.gov

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing the conformational changes and interactions that occur over time. youtube.com These simulations are particularly valuable for understanding how an enzyme's structure facilitates the chemical reaction.

MD simulations using hybrid quantum mechanics/molecular mechanics (QM/MM) potentials have been employed to study the hydrolysis of phosphate esters in the active site of enzymes like E. coli alkaline phosphatase. nih.gov These studies show that the interactions between the protein and the oxygen atoms of the phosphate group are critical for catalysis. nih.gov

In the case of alkaline phosphatase, which can act on both phosphomonoesters (its native substrate) and, promiscuously, on phosphodiesters, MD simulations reveal the subtle differences in binding and catalysis. The specialization towards monoesters is influenced by interactions with a specific water molecule in the coordination shell of a magnesium ion and the residue Lys328. nih.gov While these interactions are optimal for stabilizing a phosphomonoester, Lys328 can increase the energy barrier for the hydrolysis of a phosphodiester, explaining the enzyme's preference. nih.gov Such simulations demonstrate that the enzyme's active site has the plasticity required to bind different substrates, a key feature of promiscuous enzymes. acs.org

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are essential for mapping the precise electronic changes that occur during a chemical reaction, allowing for the characterization of transient structures like reaction intermediates and transition states. diva-portal.org These methods have been used to create detailed free energy surfaces for the hydrolysis of pNPP. diva-portal.orgacs.org

Studies using density functional theory (DFT) have investigated the hydrolysis of the p-Nitrophenyl Phosphate dianion, which serves as a model system for phosphoryl transfer reactions. diva-portal.org These calculations can determine the activation free energy, which is the energy barrier that must be overcome for the reaction to proceed. The calculated activation free energy for pNPP hydrolysis is in good agreement with experimental values derived from measured reaction rates. diva-portal.org

A direct theoretical comparison between the hydrolysis of pNPP and p-nitrophenyl sulfate (B86663) (pNPS) provides insight into the differences between phosphoryl and sulfuryl transfer. diva-portal.org

| Parameter | p-Nitrophenyl Phosphate (pNPP) | p-Nitrophenyl Sulfate (pNPS) |

| Experimental Activation Free Energy | 29.5 kcal/mol | 30.4 kcal/mol |

| Experimental Activation Entropy | -1.1 kcal/mol | 5.1 kcal/mol |

| Calculated Activation Entropy | -1.9 kcal/mol | 4.3 kcal/mol |

This table compares theoretical and experimental energetic data for the hydrolysis of pNPP and pNPS in aqueous solution. diva-portal.org

The calculations show that while the activation barriers are similar, the nature of the transition state and the contribution of solvent effects differ significantly. diva-portal.org Such computational work is fundamental to understanding the catalytic power of enzymes, which function by providing an environment that stabilizes the reaction's transition state more effectively than water does. diva-portal.org

Modeling Promiscuous Catalysis in Enzyme Superfamilies

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions in addition to its primary biological function, is a key factor in the evolution of new enzyme activities. nih.govbohrium.com The alkaline phosphatase (AP) superfamily is a classic model for studying this phenomenon, as its members can hydrolyze a wide range of substrates, including phosphate monoesters, diesters, and sulfates. acs.orgnih.gov

Computational modeling plays a crucial role in understanding the molecular basis of this promiscuity. bohrium.comrsc.org Theoretical studies of the alkaline phosphatase from E. coli show that its promiscuous activity on phosphodiesters can be explained by a conserved dissociative-like reaction mechanism (D(N)A(N)) that is used for both its native monoester substrates and the promiscuous diester substrates. nih.gov

The specialization of different enzymes within the superfamily for specific substrates is a result of fine-tuning the active site. nih.gov For example, while E. coli AP is primarily a phosphomonoesterase, nucleotide pyrophosphatase/phosphodiesterase (NPP) is specialized for phosphodiesters. nih.gov Computational models show that the presence or absence of specific residues, like Lys328 in AP, can either stabilize or destabilize the transition states for different substrates, thereby dictating the enzyme's primary function versus its promiscuous capabilities. nih.gov By modeling the interactions for multiple substrates within the same active site, researchers can unravel how catalytic promiscuity provides a foundation for the divergent evolution of new enzyme functions. bohrium.com

Advanced Synthetic Methodologies and Derivatization for Research Applications

Chemoenzymatic Synthesis Approaches for Modified Substrates

Chemoenzymatic synthesis leverages the high selectivity of enzymes as catalysts for specific steps in a chemical synthesis pathway, a strategy that is particularly useful for creating modified phosphate (B84403) substrates. This approach combines the precision of biocatalysis with the practicality of organic chemistry to generate complex molecules that would be difficult to produce by purely chemical means.

One powerful chemoenzymatic strategy involves the use of kinases to phosphorylate complex alcohols. For instance, diacylglycerol kinase (DGK) from Streptococcus mutans has proven to be a valuable biocatalyst for the phosphorylation of polyprenols using ATP as the phosphate donor. nih.gov This enzymatic approach can be coupled with other enzymes, such as glycosyltransferases, to build intricate molecules like undecaprenyl pyrophosphate-linked disaccharides for studying protein glycosylation. nih.gov While this example focuses on polyprenols, the principle is directly applicable to the synthesis of modified p-nitrophenyl phosphate substrates. A synthetic precursor, such as a modified nitrophenol, could be selectively phosphorylated by a suitable kinase, offering a green and efficient alternative to traditional chemical phosphorylation which often requires harsh conditions and complex protection/deprotection steps.

The success of such chemoenzymatic methods relies on the catalytic promiscuity of enzymes—their ability to accept non-native substrates. diva-portal.org The alkaline phosphatase superfamily, for which pNPP is a key substrate, exhibits this trait, with different members capable of hydrolyzing a range of phosphate and sulfate (B86663) esters. diva-portal.org This inherent flexibility can be exploited in reverse, using enzymes like kinases to synthesize a library of pNPP analogs with modifications on the phenyl ring or the phosphate group for use in high-throughput screening or detailed enzymatic analysis.

Strategies for Isotopic Labeling and Mechanistic Elucidation

Isotopic labeling is a cornerstone technique for unraveling the intricate details of enzyme reaction mechanisms. nih.govbohrium.com By replacing an atom in a substrate molecule with one of its heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), researchers can trace the path of the atoms through a catalytic cycle. This approach has been instrumental in studying phosphatases using p-Nitrophenyl Phosphate.

For example, to investigate the mechanism of protein phosphatase-1 (PP1), researchers have used pNPP isotopically labeled at specific positions. nih.gov The key locations for isotopic substitution include the non-bridging oxygen atoms of the phosphate group, the scissile (leaving group) oxygen atom, and the nitrogen atom of the nitro group. nih.gov By measuring the kinetic isotope effects (KIEs)—the change in reaction rate upon isotopic substitution—scientists can deduce the nature of the transition state. A significant KIE for the leaving group oxygen, for instance, provides strong evidence for the breaking of the P-O bond in the rate-determining step of the reaction.

The general strategy involves the chemical synthesis of the isotopically labeled pNPP, followed by its incubation with the enzyme of interest. nih.govresearchgate.net The reaction products are then analyzed, often using mass spectrometry or NMR spectroscopy, to determine the location and extent of isotope incorporation. These empirical results are frequently combined with computational modeling to build a comprehensive picture of the enzyme's catalytic mechanism. nih.gov

Table 1: Positions for Isotopic Labeling of p-Nitrophenyl Phosphate (pNPP) for Mechanistic Studies. nih.gov

| Labeled Position | Isotope Used | Purpose of Labeling |

|---|---|---|

| Non-bridging Oxygen | ¹⁸O | To probe the environment and bonding of the phosphate group in the active site. |

| Scissile (Leaving Group) Oxygen | ¹⁸O | To determine if the P-O bond cleavage is part of the rate-limiting step. |

Preparation of p-Nitrophenyl Phosphate Derivatives for Specific Research Probes

The chemical structure of pNPP can be modified to create derivatives that serve as specialized probes for studying enzyme activity and function. These derivatives can be designed to have altered substrate specificity, to act as inhibitors, or to report on specific aspects of the catalytic environment.

A notable example is the synthesis of 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP). This derivative is prepared from p-Nitrophenylphosphate Disodium (B8443419) Salt Hexahydrate (PNPP) by first converting the disodium salt to its acidic form using an ion-exchange resin. rsc.org The resulting p-nitrophenyl phosphate is then reacted with 1,2-epoxypropane, which adds the hydroxypropyl group to the phosphate moiety. rsc.org The final product is purified through a series of precipitation and filtration steps. rsc.org Such derivatives can be used to probe the steric constraints within an enzyme's active site.

Other derivatives have been synthesized to explore the substrate preferences of phosphatases. For instance, 4-nitrophenyl methylphosphonate (B1257008) (4NPMP) and bis(p-nitrophenyl) methylphosphonate have been used to characterize the activity of protein phosphatase-1 (PP1). nih.gov The synthesis of the bis(p-nitrophenyl) methylphosphonate yields a pale yellow solid and involves reacting the appropriate precursors to form the phosphonate (B1237965) ester linkages. nih.gov These phosphonate analogs, where a non-hydrolyzable P-C bond replaces the P-O bond of the phosphate ester, can act as competitive inhibitors or slow substrates, providing valuable insights into enzyme-substrate interactions.

Novel Synthetic Pathways for Enhanced Purity or Yield in Research Production

Traditional methods for synthesizing pNPP can involve harsh reagents like phosphorus oxychloride and may result in by-products that are difficult to remove, complicating purification. google.com To address these challenges, novel synthetic pathways have been developed to improve the purity, yield, and environmental footprint of pNPP production.

One innovative, multi-step method for preparing the disodium salt of p-nitrophenylphosphate focuses on creating clean intermediates that simplify purification. google.com

Step 1: Esterification. p-Nitrophenol is reacted with a dialkyl chlorophosphate (e.g., diethyl chlorophosphate) in the presence of a base to form an O,O-dialkyl p-nitrophenyl phosphate intermediate. This intermediate has the advantage of being purifiable via reduced pressure distillation. google.com

Step 2: Dealkylation. The purified intermediate undergoes a dealkylation reaction with a trimethylsilyl-containing compound. This step is highly efficient and clean, converting the dialkyl ester to an O,O-bis(trimethylsilyl) p-nitrophenyl phosphate. google.com

Step 3: Hydrolysis. The silylated intermediate is then hydrolyzed to yield p-nitrophenylphosphoric acid. google.com

Step 4: Salt Formation. Finally, the p-nitrophenylphosphoric acid is reacted with sodium hydroxide (B78521) to produce the final product, disodium p-nitrophenylphosphate, with high purity. google.com

This pathway is advantageous because it avoids the formation of hard-to-remove by-products, making it suitable for larger-scale production where purity is critical. google.com The reaction conditions, such as temperature and molar ratios, are optimized to ensure high conversion and yield. google.com

Table 2: Key Chemical Compounds Mentioned

| Compound Name |

|---|

| p-Nitrophenyl Phosphate (pNPP) |

| p-NitrophenylPhosphate, Ammonium (B1175870) Salt |

| p-Nitrophenol |

| ATP (Adenosine triphosphate) |

| 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) |

| p-Nitrophenylphosphate Disodium Salt Hexahydrate |

| 1,2-epoxypropane |

| 4-nitrophenyl methylphosphonate (4NPMP) |

| bis(p-nitrophenyl) methylphosphonate |

| Phosphorus oxychloride |

| Dialkyl chlorophosphate |

| O,O-dialkyl p-nitrophenyl phosphate |

| O,O-bis(trimethylsilyl) p-nitrophenyl phosphate |

| p-Nitrophenylphosphoric acid |

| Sodium hydroxide |

| Diethyl chlorophosphate |

| Trimethylsilyl compound |

| Undecaprenyl phosphate |

Broader Academic Applications and Emerging Research Avenues

Role in Phosphatase Research for Understanding Signal Transduction Pathways

The compound p-Nitrophenyl phosphate (B84403) (pNPP) is a cornerstone chromogenic substrate in phosphatase research, pivotal for elucidating the complex mechanisms of signal transduction pathways. wikipedia.orgontosight.ai Phosphatases, enzymes that remove phosphate groups from proteins and other molecules, are critical regulators of cellular signaling. The activity of these enzymes directly impacts processes such as cell growth, proliferation, and differentiation. science.gov The dephosphorylation of pNPP by phosphatases, including alkaline and acid phosphatases, yields p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. wikipedia.orgneb.com This straightforward and cost-effective assay allows researchers to measure phosphatase activity under various conditions. wikipedia.orgneb.com

The simplicity of the pNPP assay has made it a widely adopted method for quickly assessing the activity of protein phosphatases, such as protein tyrosine phosphatases (PTPs), which are key players in signal transduction. science.govneb.com By measuring the rate of pNP production, scientists can determine the kinetic parameters of phosphatase enzymes, including Vmax and Km, providing insights into their efficiency and substrate affinity. science.gov Although pNPP is a small, non-specific substrate and may not fully replicate physiological conditions, its utility in high-throughput screening for phosphatase inhibitors and for the general characterization of enzyme activity is invaluable. wikipedia.orgresearchgate.net The stimulation of certain protein phosphatases by pNPP itself has also been observed, suggesting it can act as more than just a passive substrate, potentially influencing enzyme conformation and activity. nih.gov

The study of phosphatases is crucial for understanding diseases like cancer, diabetes, and immune disorders where signaling pathways are dysregulated. science.gov The ability to selectively knock down specific phosphatases and observe the resulting changes in cellular signaling provides valuable information about their function. springernature.com The use of pNPP in these studies provides a fundamental tool for monitoring the biochemical consequences of such interventions.

Integration into Research on Environmental Bioremediation of Phosphorus Compounds

Research into the bioremediation of organophosphorus compounds, a major class of environmental pollutants stemming from pesticides and chemical warfare agents, has highlighted the potential of microbial enzymes. researchgate.netoup.commdpi.com These compounds are toxic and persist in soil and water. researchgate.netoup.com Microbial degradation is a key process for detoxifying these pollutants, often involving the hydrolysis of phosphoester bonds. oup.com

While direct research on the bioremediation of p-Nitrophenyl phosphate, ammonium (B1175870) salt is not extensive, pNPP serves as a model substrate in studies aimed at identifying and characterizing organophosphate-degrading enzymes. science.gov The hydrolysis of pNPP can be used to screen for microorganisms with phosphatase or phosphotriesterase activity, which are the very enzymes capable of breaking down more complex and toxic organophosphorus pesticides. science.govmdpi.com For instance, calf intestinal alkaline phosphatase has been shown to mediate the precipitation of copper from a solution by hydrolyzing pNPP to generate phosphate ions, which then form insoluble copper-phosphate complexes, suggesting a potential application in heavy metal bioremediation. science.gov

The degradation of p-nitrophenol (pNP), the product of pNPP hydrolysis, is also a significant area of bioremediation research. researchgate.net Therefore, studies involving pNPP can provide a two-fold benefit: identifying enzymes that can neutralize organophosphates and studying the subsequent breakdown of the resulting nitrophenolic products. The development of microbial strains or cell-free enzyme systems with high efficacy for hydrolyzing compounds like pNPP is a crucial step toward creating practical and efficient bioremediation technologies for contaminated environments. oup.comnih.gov

Use in Studies of Salt Effects on Enzyme Activity and Protein Stability

The ammonium salt of p-nitrophenyl phosphate is particularly relevant in studies investigating the influence of salts on enzyme kinetics and protein stability. The concentration and type of salt in a reaction medium can significantly alter an enzyme's structure and function. oup.com Research has shown that ammonium salts can directly influence enzyme assays that use p-nitrophenyl esters as substrates. nih.gov

For example, a study on the lipase/esterase activity assay found that the presence of ammonium sulfate (B86663) could affect the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA). nih.gov At lower concentrations, the effect could be corrected for, but at higher concentrations (40-100% saturation), a significant decrease in enzyme activity was observed. nih.gov This highlights the importance of considering the specific salt and its concentration when designing and interpreting enzyme assays. The hydrolysis rate of p-NPA was also found to increase with a higher concentration of the ammonium ion, indicating a direct catalytic effect of the salt itself under certain conditions. nih.gov

Studies on halophilic enzymes, which thrive in high-salt environments, often use substrates like pNPP to understand the regulatory effects of different ions. For a pNPPase from Halobacterium salinarum, the kinetic behavior was determined by the ratio of manganese ions to sodium or potassium ions. oup.com Increasing salt concentrations could alter the enzyme's affinity for pNPP. oup.com Similarly, the activity of (Na+ + K+)-ATPase is affected by ionic strength, with increasing salt concentrations decreasing the affinity for substrates like pNPP. dntb.gov.ua These studies demonstrate that pNPP, in its various salt forms including the ammonium salt, is a valuable tool for probing the complex interplay between ions, enzyme structure, and catalytic activity.

Research Findings on Salt Effects on Enzyme Activity

| Enzyme/System | Salt Studied | Observed Effect | Reference |

| Lipase/Esterase | Ammonium Sulfate | Decreased enzyme activity at high concentrations (40-100% saturation). | nih.gov |

| pNPPase from H. salinarum | NaCl, KCl, Mn2+ | Kinetic behavior and substrate affinity are dependent on the ratio of different ions. | oup.com |

| (Na+ + K+)-ATPase | NaCl, Na2SO4, NaNO3 | Increased salt concentration decreased the apparent affinity for p-nitrophenylphosphate. | dntb.gov.ua |

| Alkaline Phosphatase | Carbohydrates (in frozen systems) | The reaction is partially diffusion-controlled, influenced by the background matrix rather than just macroviscosity. | nih.gov |

Development of Next-Generation Chromogenic and Fluorogenic Substrates

While pNPP is a classic and widely used chromogenic substrate, the quest for enhanced sensitivity, lower background signals, and real-time monitoring in diverse biological environments has driven the development of next-generation substrates. wikipedia.orgnih.gov The limitations of pNPP, such as its absorbance maximum being in the visible range which can overlap with cellular autofluorescence, have prompted researchers to create novel fluorogenic probes. nih.govnih.gov

Fluorogenic substrates offer significant advantages, including higher sensitivity and the ability to perform in situ detection of enzyme activity. researchgate.netnih.gov These probes are typically colorless and non-fluorescent until they are acted upon by a phosphatase, at which point they release a highly fluorescent product. nih.gov An example is 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which upon hydrolysis, produces a fluorophore with excitation and emission maxima that allow for continuous monitoring of phosphatase activity across a range of pH values. nih.gov Other advanced substrates have been developed with red-shifted excitation and emission profiles to minimize cellular autofluorescence and reduce potential photodamage to living cells. nih.gov

The development of these advanced substrates often involves sophisticated chemical design, such as incorporating "trimethyl lock" systems that trigger fluorescence upon P-O bond cleavage. nih.gov Some novel substrates, like 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (CPPCQ), produce a fluorescent precipitate, allowing for the precise localization of enzyme activity within cells and tissues. researchgate.net The evolution from simple chromogenic substrates like pNPP to these advanced fluorogenic systems enables more complex biological questions to be addressed, including the real-time imaging of phosphatase activity in living organisms and dual-color digital enzyme assays. nih.govrsc.org

Comparison of Phosphatase Substrates

| Substrate | Type | Key Feature | Advantage over pNPP |

| p-Nitrophenyl phosphate (pNPP) | Chromogenic | Yellow soluble product. wikipedia.org | Baseline for comparison. |

| 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Fluorogenic | Fluorescent product (DiFMU). nih.gov | Higher sensitivity; usable across a wider pH range. nih.gov |

| Phosphorylated resorufin (B1680543) (pRES) | Fluorogenic | Red-shifted excitation/emission. nih.gov | Lower cellular autofluorescence and less phototoxicity. nih.gov |

| 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone (CPPCQ) | Fluorogenic | Forms a fluorescent precipitate. researchgate.net | Allows for in situ localization of enzyme activity. researchgate.net |

| Substrate 1 (with trimethyl lock) | Fluorogenic | Fluorescence triggered by P-O bond cleavage. nih.gov | High sensitivity; avoids product inhibition by inorganic phosphate. nih.gov |

Unexplored Potential in Biocatalysis and Synthetic Biology Research

The compound p-Nitrophenyl phosphate, ammonium salt, and the enzymatic reaction it undergoes, hold significant but largely untapped potential in the fields of biocatalysis and synthetic biology. In biocatalysis, enzymes are used as catalysts for chemical synthesis. While pNPP is primarily used for analytical purposes, the phosphatases that act on it could be engineered for synthetic applications, such as the controlled phosphorylation or dephosphorylation of novel compounds.

In synthetic biology, which involves the design and construction of new biological parts, devices, and systems, phosphatase-based circuits are an emerging area. The ability to create synthetic phosphorylation signaling networks in human cells has been demonstrated, where engineered kinases and phosphatases form "push-pull" motifs to control the phosphorylation state of a synthetic substrate. nih.gov In such systems, a substrate like pNPP or its derivatives could serve as a simple, external reporter to confirm the activity of an engineered phosphatase.

Furthermore, alkaline phosphatase itself has been established as a robust reporter gene in transgenic research, analogous to β-galactosidase (lacZ). nih.gov This opens the possibility of using the gene for alkaline phosphatase in synthetic circuits, where its expression could be linked to a specific input signal. The activity of the resulting enzyme could then be easily and quantitatively measured using pNPP. This provides a straightforward and effective mechanism for reporting on the state of a synthetic biological system. nih.gov The development of synthetic transcription factors that are regulated by phosphorylation and subsequently drive the expression of a reporter gene further illustrates how phosphatase activity, and by extension its measurement with pNPP, can be integrated into complex, engineered cellular behaviors. nih.gov

Q & A

Q. How to address batch-to-batch variability in commercial P-Nitrophenyl Phosphate, Ammonium Salt?

- Methodological Answer: Request certificates of analysis (CoA) for purity (>98%), residual solvents, and heavy metals. Perform in-house validation via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) to detect impurities. Normalize substrate concentrations using molar absorptivity .

Tables for Key Data

| Property | Value/Recommendation | Reference |

|---|---|---|

| Solubility in Water | ~45 g/100 mL (25°C) | |

| Optimal Assay pH | 8.0–10.5 | |

| λmax for p-Nitrophenol | 405 nm (pH 10.0) | |

| Storage Temperature | -20°C (aliquoted, desiccated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.